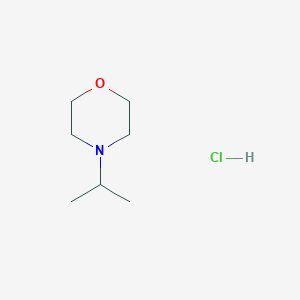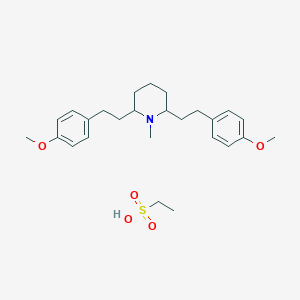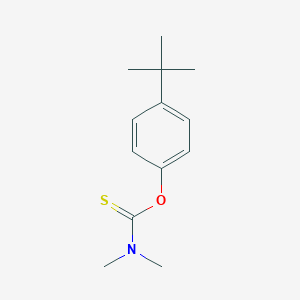
O-(4-tert-butylphenyl) dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-tert-butylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C13H19NOS. It is known for its unique structure, which includes a tert-butyl group attached to a phenyl ring, and a dimethylcarbamothioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-tert-butylphenyl) dimethylcarbamothioate typically involves the reaction of 4-tert-butylphenol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamothioate group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-tert-butylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or an amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-(4-tert-butylphenyl) dimethylcarbamothioate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including its role as an enzyme inhibitor, is ongoing.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of O-(4-tert-butylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- O-(4-Formylphenyl) dimethylcarbamothioate
- O-(4-tert-butylphenyl) dimethylthiocarbamate
Uniqueness
O-(4-tert-butylphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
13522-61-7 |
|---|---|
Molekularformel |
C13H19NOS |
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
O-(4-tert-butylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)10-6-8-11(9-7-10)15-12(16)14(4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
GFYOYDLMJNLCEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




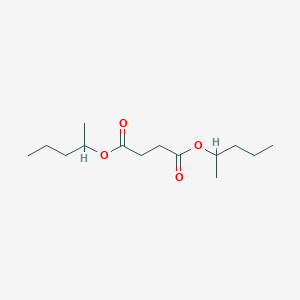
![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)


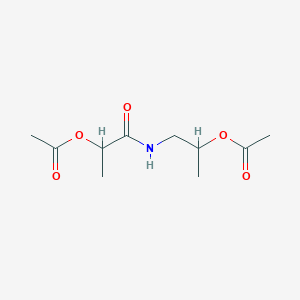
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)

![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)
